Plectranthol A

Description

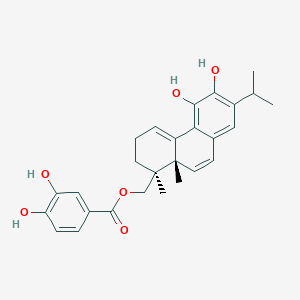

Plectranthol A (C₂₇H₃₀O₆) is a diterpene compound isolated from Plectranthus amboinicus (syn. Coleus amboinicus), a plant traditionally used for its medicinal properties. It is characterized as a brown oil and exhibits significant antioxidant activity due to its unique structural features, including four aromatic hydroxyl groups (nArOH descriptor value = 4) . Chemotaxonomically, it belongs to the subfamily Nepetoideae (clade III), which is associated with species producing bioactive diterpenes .

Properties

Molecular Formula |

C27H30O6 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

[(1S,10aS)-5,6-dihydroxy-1,10a-dimethyl-7-propan-2-yl-2,3-dihydrophenanthren-1-yl]methyl 3,4-dihydroxybenzoate |

InChI |

InChI=1S/C27H30O6/c1-15(2)18-12-16-9-11-27(4)19(22(16)24(31)23(18)30)6-5-10-26(27,3)14-33-25(32)17-7-8-20(28)21(29)13-17/h6-9,11-13,15,28-31H,5,10,14H2,1-4H3/t26-,27+/m1/s1 |

InChI Key |

VIWAYXHMGDZRSR-SXOMAYOGSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C2C3=CCC[C@]([C@]3(C=CC2=C1)C)(C)COC(=O)C4=CC(=C(C=C4)O)O)O)O |

Canonical SMILES |

CC(C)C1=C(C(=C2C3=CCCC(C3(C=CC2=C1)C)(C)COC(=O)C4=CC(=C(C=C4)O)O)O)O |

Synonyms |

19-O-(3,4-dihydroxybenzoyl)-11,12-dihydroxy-20(10-5)-abeo-abieta-1(10),6,8,11,13-tetraene plectranthol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Limitations

- Strengths: Plectranthol A’s multi-target antiviral activity and structural specificity make it a promising lead compound. Its chemotaxonomic distinctiveness in clade III plants supports targeted bioprospecting .

- Limitations : Most data are derived from in silico studies ; experimental validation of binding affinities and pharmacokinetics is pending .

Q & A

Q. What spectroscopic methods are used to identify and characterize Plectranthol A?

To confirm the structure of Plectranthol A, researchers employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR analyses resolve stereochemistry and connectivity of functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl or carbonyl moieties.

Validation requires cross-referencing spectral data with literature or databases like SciFinder or PubChem .

Q. How is Plectranthol A screened for initial pharmacological activity?

Primary screening involves:

- In vitro assays : Testing against target proteins (e.g., viral proteases like 3CLpro) using fluorescence-based enzymatic inhibition assays.

- Cell-based models : Assessing cytotoxicity and antiviral activity in Vero E6 or Calu-3 cells infected with SARS-CoV-2 pseudoviruses.

- Dose-response curves : Calculating IC50 values to quantify potency. Researchers must include positive controls (e.g., remdesivir) and validate results across ≥3 biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in Plectranthol A’s reported mechanisms (e.g., RARα modulation)?

Contradictions arise from differences in experimental models or assay conditions. To address this:

Replicate studies : Verify results using identical cell lines (e.g., HEK293T vs. A549) and infection protocols.

Control for off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate RARα-specific activity.

Meta-analysis : Compare transcriptomic datasets from independent studies to identify consensus pathways (e.g., SUMOylation vs. nuclear receptor modulation) .

Q. What methodological steps ensure reproducibility in molecular docking studies of Plectranthol A?

Key steps include:

- Protein preparation : Resolve crystal structures (e.g., PLpro, PDB ID 7CMD) using tools like AutoDockTools to add polar hydrogens and Gasteiger charges.

- Grid parameter optimization : Define binding sites using literature-guided coordinates (e.g., PLpro catalytic triad: Cys111-His272-Asp286).

- Validation : Compare docking poses with co-crystallized ligands (RMSD ≤2.0 Å) and use enrichment tests (e.g., ROC curves) to validate scoring functions .

Q. How can systems biology approaches elucidate Plectranthol A’s multi-target mechanisms?

- Network pharmacology : Use STRING or Reactome to map Plectranthol A’s targets (e.g., VDR, RARα) onto virus-host interaction pathways.

- Gene Ontology (GO) enrichment : Identify overrepresented biological processes (e.g., “SUMOylation of intracellular receptors”) using tools like DAVID.

- Cytoscape visualization : Construct compound-target-pathway networks to prioritize hub nodes for experimental validation .

Methodological Tables

Q. Table 1. Molecular Docking Parameters for Plectranthol A Against SARS-CoV-2 Targets

| Target | PDB ID | Binding Energy (kcal/mol) | Hydrogen Bonds | Key Interactions |

|---|---|---|---|---|

| PLpro | 7CMD | -7.9 | 4 | Cys111, His272, Asp286 |

| 3CLpro | 6LU7 | -8.1 | 3 | His41, Cys145, Glu166 |

| Spike Protein | 6VSB | -8.4 | 2 | Asp467, Phe490 |

| Data derived from AutoDock 4.0 simulations . |

Q. Table 2. Drug-Likeness Parameters of Plectranthol A

| Parameter | Value | Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 536.28 g/mol | ≤500 (Deviation noted) |

| LogP | 7.18 | ≤5 (Non-compliant) |

| Hydrogen Bond Donors | 3 | ≤5 (Compliant) |

| Hydrogen Bond Acceptors | 7 | ≤10 (Compliant) |

| Calculated using MolSoft; deviations suggest potential bioavailability challenges . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.